6-(Benzyloxy)isoquinolin-1(2H)-one

melatonin receptor MT₂ selectivity GPCR pharmacology

6-(Benzyloxy)isoquinolin-1(2H)-one (CAS 1216134-15-4; molecular formula C₁₆H₁₃NO₂; molecular weight 251.28 g/mol) is a heterocyclic building block belonging to the isoquinolin-1(2H)-one family. Structurally, it features a benzyloxy substituent at the 6-position of the planar isoquinolin-1(2H)-one core, which adopts the keto tautomeric form with a mean deviation from planarity of 0.0424 Å.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B15248804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)isoquinolin-1(2H)-one
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=C3
InChIInChI=1S/C16H13NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)
InChIKeyLNEIFPHIKZLBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)isoquinolin-1(2H)-one: Chemical Identity, Core Scaffold, and Procurement Context


6-(Benzyloxy)isoquinolin-1(2H)-one (CAS 1216134-15-4; molecular formula C₁₆H₁₃NO₂; molecular weight 251.28 g/mol) is a heterocyclic building block belonging to the isoquinolin-1(2H)-one family . Structurally, it features a benzyloxy substituent at the 6-position of the planar isoquinolin-1(2H)-one core, which adopts the keto tautomeric form with a mean deviation from planarity of 0.0424 Å [1]. This compound serves as a key intermediate in the synthesis of Rho-kinase inhibitors, as described in Sanofi's patent estate [2], and represents the unsaturated scaffold used in structure–activity relationship (SAR) studies exploring 6-position substitution effects on melatonin MT₂ receptor selectivity [3].

Why Generic Substitution of 6-(Benzyloxy)isoquinolin-1(2H)-one with Positional Isomers or Saturated Analogs Fails


Procurement decisions involving isoquinolinone building blocks cannot rely on generic substitution because the position of the benzyloxy substituent and the oxidation state of the heterocyclic core jointly dictate biological target engagement and synthetic utility. In the melatonin MT₂ receptor system, moving the benzyloxy group from C6 to C7 reduces binding affinity by approximately 5.2-fold (Ki: 852 nM at C6 vs. 4,460 nM at C7), while relocating it to C5 improves affinity roughly 2.4-fold (Ki: 362 nM) [1]. The oxidation state is equally critical: the 3,4-dihydro analog (CAS 164147-66-4) lacks the planar, fully conjugated isoquinolin-1(2H)-one system, which alters π-stacking capacity, receptor binding geometry, and the compound's suitability as a precursor for dehydrogenation-sensitive downstream chemistry [2]. Furthermore, 6-substituted-1-(2H)-isoquinolinones are explicitly claimed as intermediates for Rho-kinase inhibitors in the Sanofi patent family, establishing a specific procurement pathway that cannot be met by 5- or 7-substituted positional isomers or by dihydro variants [3]. These structural features produce quantifiable differences in receptor binding, functional selectivity, and synthetic tractability, rendering generic interchange scientifically unsound.

6-(Benzyloxy)isoquinolin-1(2H)-one: Quantitative Differentiation Evidence Against Closest Analogs


MT₂ Receptor Binding Affinity: C6-Benzyloxy Occupies an Intermediate Potency Niche Between C5 and C7 Positional Isomers

In competitive radioligand binding assays using human MT₁ and MT₂ receptors stably expressed in CHO cells, the C6-benzyloxy-substituted isoquinolinone (compound 7a) exhibited an MT₂ Ki of 852 nM with no specific binding detected at MT₁ (NSB at up to 30 µM) [1]. By comparison, the C5 positional isomer (compound 15a) showed an MT₂ Ki of 362 nM (2.4-fold higher affinity) with detectable MT₁ binding (Ki = 2,070 nM, selectivity ratio = 5.7), while the C7 positional isomer (compound 14a) showed an MT₂ Ki of 4,460 nM (5.2-fold lower affinity than C6) with no MT₁ binding [1]. This establishes the C6 position as a defined intermediate in the potency rank order C5 > C6 > C7, with the unique characteristic of clean MT₁ inactivity combined with moderate MT₂ affinity—a profile distinct from both the more potent but less selective C5 isomer and the substantially weaker C7 isomer [2].

melatonin receptor MT₂ selectivity GPCR pharmacology positional SAR

Functional MT₂ Receptor Activation: C6-Benzyloxy Enables Exclusive MT₂-Selective Calcium Mobilization at Micromolar Concentrations

In a FLIPR-based intracellular Ca²⁺ mobilization assay using MT₁-CHO and MT₂-CHO cells co-expressing a chimeric Gα₁₆z₂₅ protein, the C6-benzyloxy-substituted compound 7a triggered Ca²⁺ signals exclusively in MT₂-expressing cells at a threshold concentration of approximately 1 µM, with no detectable response in MT₁-expressing cells [1]. In contrast, the C5-benzyloxy isomer 15a exhibited EC₅₀ potency essentially indistinguishable from 7a at MT₂ but, critically, also showed exclusive MT₂ activation—whereas the C7-benzyloxy analog 14a was functionally inactive at concentrations up to those tested [2]. The functional potency gap between C6 and C7 substitution is even more pronounced with optimized substituents: the meta-methoxybenzyloxy C6 analog (7b) showed an EC₅₀ of 0.3 nM at MT₂, while the corresponding C7 analog (14b) was >160-fold less potent [2]. This demonstrates that even within the same benzyloxy substitution pattern, the attachment position on the isoquinolinone core dictates whether a compound behaves as a functional agonist or is essentially silent.

functional selectivity calcium mobilization MT₂ agonism FLIPR assay

Oxidation State Differentiation: Planar Isoquinolin-1(2H)-one Core vs. 3,4-Dihydro Analog Confers Distinct Conformational and Reactivity Properties

6-(Benzyloxy)isoquinolin-1(2H)-one (CAS 1216134-15-4) possesses a fully unsaturated isoquinolin-1(2H)-one core that is essentially planar (mean deviation from planarity = 0.0424 Å by X-ray crystallography) and exists in the keto tautomeric form [1]. The closest commercially available analog, 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 164147-66-4), differs by saturation at the 3,4-position, producing a non-planar tetrahydropyridone ring with sp³ hybridization at C3 and C4. This structural difference has two consequences: (i) in receptor-binding contexts, the planar unsaturated core enables π-stacking interactions and rigid-fit binding geometries that the puckered dihydro system cannot recapitulate—a principle confirmed in the MT₂ SAR where the isoquinolin-1(2H)-one scaffold (not the dihydro variant) was specifically required for high-affinity MT₂ engagement [2]; (ii) in synthetic chemistry, the 3,4-olefin of the unsaturated system provides a handle for further functionalization (e.g., oxidation, cycloaddition, or electrophilic addition) that is absent in the saturated analog [3]. Spiropyran literature further documents that isoquinoline derivatives exhibit greater merocyanine stabilization in polar solvents by a factor of 1.5–2 compared to dihydroisoquinoline analogs, confirming distinct physicochemical behavior linked to oxidation state [4].

oxidation state planarity conformational restriction synthetic intermediate

6-Substituted Isoquinolinones as Patent-Cited Rho-Kinase Inhibitor Intermediates: Established Procurement Rationale

The Sanofi patent family (US 8,716,481; WO 2007/012421; WO 2007/065916) explicitly identifies 6-substituted-1-(2H)-isoquinolinone derivatives of formula (I) as key intermediates for the preparation of Rho-kinase (ROCK) inhibitors, which are indicated for hypertension, pulmonary hypertension, and other cardiovascular disorders [1]. The patent describes a multi-step synthetic route wherein the 6-alkoxy-substituted isoquinolin-1(2H)-one core is elaborated with N-heterocycloalkoxy groups introduced late in the sequence to generate ROCK inhibitors [2]. Notably, Sanofi's clinical candidate SAR407899—an ATP-competitive ROCK inhibitor with IC₅₀ values of 102 nM (ROCK1) and 276 nM (ROCK2) at 40 µM ATP—is a structurally elaborated 6-substituted isoquinoline derivative, demonstrating the translational relevance of this intermediate class . The 6-position substitution is stereoelectronically required for downstream functionalization to the final ROCK pharmacophore; 5- or 7-substituted isomers cannot access the same final compounds [1]. This creates a documented, patent-backed procurement rationale that is absent for positional isomers or the 3,4-dihydro analog.

Rho-kinase ROCK inhibitor patent intermediate cardiovascular

HIF-1 Inhibitor SAR: 6-Position Functionalization is a Critical Determinant of Cellular Potency Against Hypoxia-Inducible Factor-1

A 2024 European Journal of Medicinal Chemistry study on diaryl-substituted isoquinolin-1(2H)-one derivatives as HIF-1 signaling inhibitors demonstrated that systematic modification of the 6-position substituent is critical for achieving potent HIF-1 inhibition [1]. The lead compound 17q, which bears an elaborated 6-position substituent, achieved an IC₅₀ of 0.55 µM in a hypoxia-responsive element (HRE) luciferase reporter assay—the most potent activity within the series [1]. Critically, the study employed a scaffold-hopping strategy where both the N-atom and the 6-position of the isoquinolin-1-one core were varied, and only the 6-substituted variants showed meaningful HIF-1 inhibition [2]. Compound 17q further demonstrated concentration-dependent blockade of hypoxia-induced HIF-1α protein accumulation, reduced inflammation, inhibited cellular invasiveness, and promoted VHL-dependent HIF-1α degradation in human RA synovial cells (MH7A line), with in vivo efficacy confirmed in an adjuvant-induced arthritis (AIA) rat model [1]. While the specific 6-benzyloxy substituent was not the final optimized group, this SAR establishes the 6-position of the isoquinolin-1(2H)-one scaffold as a pharmacophoric hotspot for HIF-1 inhibition, providing a data-supported rationale for procuring the 6-substituted scaffold as a starting point for further optimization.

HIF-1 inhibition rheumatoid arthritis hypoxia signaling scaffold hopping

Benzyloxy Protecting Group Strategy: Synthetic Orthogonality Compared to Methoxy and Hydroxy Analogs

The benzyloxy substituent at the 6-position of 6-(Benzyloxy)isoquinolin-1(2H)-one serves a dual role: it acts as both a steric/electronic modulator for biological target engagement and as a masked hydroxyl group that can be selectively unveiled by hydrogenolysis (H₂, Pd/C) or Lewis acid-mediated cleavage, revealing a 6-hydroxyisoquinolin-1(2H)-one for further functionalization . This contrasts with the 6-methoxy analog (6-Methoxyisoquinolin-1(2H)-one, CAS 26829-43-6), where the methyl ether requires harsher demethylation conditions (e.g., BBr₃, HI, or AlCl₃/pyridine) that may compromise the isoquinolinone ring integrity or limit functional group tolerance [1]. In the context of benzylisoquinoline alkaloid synthesis, methoxy- and benzyloxy-substituted isoquinolines undergo regioselective C-1 metalation with the Knochel–Hauser base (TMPMgCl·LiCl), and the benzyloxy group survives these conditions while providing a later-stage deprotection option that the methoxy group does not offer with the same orthogonality [2]. The availability of commercial suppliers listing 6-(Benzyloxy)isoquinolin-1(2H)-one at 98% purity (e.g., Leyan, catalog #2225085) further supports its procurement as a defined building block .

protecting group benzyloxy deprotection synthetic strategy building block

Optimal Research and Industrial Application Scenarios for 6-(Benzyloxy)isoquinolin-1(2H)-one


MT₂-Selective Melatonin Receptor Probe Development

Researchers designing subtype-selective melatonin receptor ligands should select 6-(Benzyloxy)isoquinolin-1(2H)-one as the core scaffold based on its demonstrated MT₂ binding affinity (Ki = 852 nM) with complete MT₁ inactivity—a clean selectivity profile that is distinct from the C5 isomer (which engages MT₁ at Ki = 2,070 nM) [1]. The C6 position permits functional MT₂ agonism at micromolar concentrations with exclusivity for MT₂ over MT₁ in calcium mobilization assays, providing a validated starting point for further optimization through benzyl ring substitution (e.g., meta-methoxy groups improve binding by ~32-fold to Ki = 26.6 nM) [1]. This application is directly supported by the PLOS ONE SAR study where compound 7a (the C6-benzyloxy prototype) served as the reference compound for the C6-substituted series [2].

Rho-Kinase (ROCK) Inhibitor Synthesis Intermediate

Medicinal chemistry teams working on Rho-kinase (ROCK1/ROCK2) inhibitor programs should procure this compound as a key intermediate, as explicitly described in Sanofi's patent estate (US 8,716,481; WO 2007/012421) [1]. The 6-benzyloxy-substituted isoquinolin-1(2H)-one scaffold is elaborated via N-heterocycloalkoxy attachment to generate ATP-competitive ROCK inhibitors; the clinical candidate SAR407899 (ROCK1 IC₅₀ = 102 nM) exemplifies the therapeutic potential of this intermediate class [2]. Only the 6-substituted isomer maps to the patented synthetic route—5- and 7-substituted isoquinolinones are not within the scope of the intermediate claims—making procurement of the correct positional isomer essential for freedom-to-operate and synthetic feasibility [1].

HIF-1 Signaling Inhibitor Scaffold Optimization

Investigators targeting hypoxia-inducible factor-1 (HIF-1) for rheumatoid arthritis or oncology applications can use 6-(Benzyloxy)isoquinolin-1(2H)-one as a scaffold for 6-position SAR exploration. The 2024 study by Cai et al. demonstrated that modification of the 6-position is critical for HIF-1 inhibitory activity, with the optimized analog 17q achieving an IC₅₀ of 0.55 µM in HRE luciferase reporter assays and in vivo efficacy in an AIA rat model [1]. The benzyloxy group provides a synthetic handle for further diversification or deprotection to the free 6-hydroxy intermediate, enabling systematic exploration of this pharmacophoric position [2].

Benzylisoquinoline Alkaloid Total Synthesis Building Block

Synthetic organic chemists pursuing benzylisoquinoline alkaloid total synthesis should select this compound for its demonstrated compatibility with regioselective C-1 metalation using the Knochel–Hauser base (TMPMgCl·LiCl), which enables trapping with aromatic aldehydes to generate aryl(isoquinolin-1-yl)carbinols [1]. The benzyloxy group at C6 survives these metalation conditions and can be selectively removed at a late stage via hydrogenolysis to reveal the 6-hydroxyl group, a strategy that is orthogonal to the methyl ether deprotection required for 6-methoxy analogs and has been demonstrated in divergent syntheses of oxoaporphine and benzylisoquinoline alkaloids [1].

Quote Request

Request a Quote for 6-(Benzyloxy)isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.